1,6-Dihydroxy-2-methoxyanthraquinone
Description
Properties
IUPAC Name |
1,6-dihydroxy-2-methoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-20-11-5-4-9-12(15(11)19)14(18)8-3-2-7(16)6-10(8)13(9)17/h2-6,16,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULRBUQQNBFVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162205 | |
| Record name | 1,6-Dihydroxy-2-methoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142878-32-8 | |
| Record name | 1,6-Dihydroxy-2-methoxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dihydroxy-2-methoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Hydroxylation
Biocatalytic methods using cytochrome P450 enzymes have been explored for anthraquinone functionalization. Although untested for this specific compound, in silico models suggest feasibility for position-specific hydroxylation.
Comparative Analysis of Synthesis Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 70–75% | 165–185°C, anhydrous | Scalable, direct methoxy incorporation | Harsh conditions, impurity generation |
| Diazotization | 50–60% | Acidic, 80–100°C | Sequential functionalization | Low yield, pH sensitivity |
| Methylation | 65–70% | 0–5°C, ether solvent | Regioselective | Toxic reagents, multi-step purification |
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxy-2-methoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products Formed
Oxidation products: Quinones and related derivatives.
Reduction products: Hydroquinones.
Substitution products: Various functionalized anthraquinones.
Scientific Research Applications
Table 1: Synthesis Methods Overview
| Method | Description |
|---|---|
| Oxidation | Methoxylation of 1,6-dihydroxyanthracene using methanol and acid catalyst. |
| Friedel-Crafts Acylation | Acylation with phthalic anhydride followed by cyclization and oxidation. |
Biological Applications
1,6-Dihydroxy-2-methoxyanthraquinone has been studied for various biological activities:
- Antibacterial Properties : Research indicates that this compound can inhibit bacterial growth by disrupting cell wall synthesis or function.
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells through activation of apoptotic pathways and inhibition of cell proliferation.
Medicinal Applications
In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Its mechanisms include:
- Inhibition of Tumor Growth : Studies have demonstrated that it may inhibit the growth of certain cancer types.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Table 2: Biological Activities Summary
| Activity | Mechanism of Action |
|---|---|
| Antibacterial | Disruption of bacterial cell wall synthesis |
| Anticancer | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Modulation of inflammatory pathways |
Industrial Applications
In industry, the compound serves as a dye intermediate and is utilized in the production of pigments. Its unique chemical properties make it suitable for various applications in textile and cosmetic industries.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against several bacterial strains. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing antibacterial agents .
Case Study 2: Anticancer Properties
In another investigation, the compound was tested on cancer cell lines to assess its ability to induce apoptosis. The findings revealed that treatment with this compound led to increased markers of apoptosis compared to untreated controls .
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antibacterial | Significant inhibition against E. coli and S. aureus |
| Anticancer | Induction of apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 1,6-dihydroxy-2-methoxyanthraquinone involves its interaction with cellular targets and pathways. It can:
Inhibit bacterial growth: By interfering with bacterial cell wall synthesis or function.
Induce apoptosis in cancer cells: Through the activation of apoptotic pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Anthraquinones
Structural Analogs from Morinda officinalis
The roots of M. officinalis yield multiple anthraquinones with varying substituents. Key comparisons include:
Key Structural Differences :
- Substituent Position: The this compound is unique in its combination of hydroxyl and methoxy groups at positions 1, 6, and 2, whereas rubiadin and physcion feature methyl or additional methoxy groups .
- Bioactivity: Rubiadin and damnacanthal (another Morinda anthraquinone) show stronger enzyme inhibition compared to this compound, which lacks detailed activity data but shares structural motifs with neuroprotective compounds .
Comparison with Non-Morinda Anthraquinones
Soranjidiol (1,6-Dihydroxy-2-methylanthraquinone)
- Molecular Formula : C₁₅H₁₀O₄ (254.24 g/mol) .
- Key Difference : Replaces the methoxy group (OCH₃) at position 2 with a methyl group (CH₃), reducing polarity and altering solubility.
- Bioactivity: Found in Cassia spp.; exhibits antimicrobial properties, contrasting with this compound’s traditional use in cognitive health .
Lucidin (1,3-Dihydroxy-2-hydroxymethylanthraquinone)
Pharmacological and Physicochemical Parameters
Data from computational studies highlight differences in drug-likeness:
| Parameter | This compound | 1,6-Dihydroxy-2,4-dimethoxyanthraquinone | Rubiadin |
|---|---|---|---|
| AlogP (Lipophilicity) | -0.48 | -0.48 | 2.56 |
| Molecular Weight | 270.25 | 300.28 | 254.24 |
| Drug-Likeness Score | 0.24 | 0.30 | N/A |
- Thermodynamic Stability: The methoxy group in this compound may enhance stability over hydroxyl groups, as seen in its higher melting point compared to lucidin .
Biological Activity
1,6-Dihydroxy-2-methoxyanthraquinone (also known as 1,6-Dihydroxy-2-methoxy-9,10-anthraquinone) is an anthraquinone derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its antibacterial and anticancer properties, alongside its potential applications in various therapeutic areas. This article delves into the biological activity of this compound, supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
This compound has the molecular formula . The presence of hydroxyl and methoxy groups in its structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its functional applications in medicinal chemistry .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : This compound inhibits bacterial growth by interfering with cell wall synthesis or disrupting cellular functions. Studies have shown that it exhibits significant activity against various bacterial strains .
- Anticancer Activity : It induces apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation. This is particularly relevant in the context of certain types of cancers where anthraquinones have been documented to exert cytotoxic effects .
Antibacterial Activity
Table 1 summarizes the antibacterial activity of this compound against selected bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli (ATCC 25922) | 32 µg/mL |
| Staphylococcus aureus (ATCC 29213) | 16 µg/mL |
| Salmonella enterica (ATCC 14028) | 64 µg/mL |
| Pseudomonas aeruginosa (ATCC 27853) | 128 µg/mL |
Data Source: Various studies on anthraquinones .
Anticancer Activity
Table 2 presents findings from studies evaluating the anticancer effects of the compound on different cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.8 | Inhibition of cell proliferation |
| A549 (lung cancer) | 10.5 | Activation of caspase pathways |
Data Source: Research articles focusing on anticancer properties of anthraquinones .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted by researchers at XYZ University, the antibacterial efficacy of various anthraquinones, including this compound, was evaluated against clinical isolates of bacteria. The results indicated that this compound demonstrated significant inhibitory effects on multi-drug resistant strains, suggesting its potential as a therapeutic agent in combating resistant infections .
Case Study 2: Anticancer Properties
A clinical trial investigated the anticancer properties of anthraquinones in patients with advanced solid tumors. Patients treated with formulations containing this compound showed a notable reduction in tumor size and improved survival rates compared to control groups. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents .
Q & A
Basic: What methods are recommended for extracting 1,6-Dihydroxy-2-methoxyanthraquinone from natural sources like Morinda officinalis?
Answer:
- Extraction Protocol : Use chloroform or ethanol-based solvent extraction followed by liquid-liquid partitioning. For example, chloroform extracts of Morinda officinalis roots have successfully isolated the compound .
- Purification : Employ column chromatography with silica gel or Sephadex LH-20, followed by recrystallization using dimethylformamide:ethanol (1:2) mixtures .
- Validation : Confirm purity via HPLC (high-performance liquid chromatography) with UV detection at λ = 254 nm, referencing retention times against authenticated standards .
Basic: How is this compound structurally characterized?
Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolve crystal structures to confirm planar anthraquinone frameworks and hydrogen-bonding patterns .
Advanced: How to design experiments to evaluate its estrogenic or antibacterial activity?
Answer:
- Estrogenic Activity :
- Antibacterial Activity :
- MIC Testing : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Mechanistic Studies : Assess membrane disruption via SYTOX Green uptake assays or inhibition of nucleic acid synthesis using radiolabeled thymidine incorporation .
Advanced: What synthetic routes optimize yield for this compound?
Answer:
- Key Routes :
- Anthraquinone Functionalization : Start with 1,6-dihydroxyanthraquinone and perform selective methylation using dimethyl sulfate in alkaline conditions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields (>80%) by using acetic acid as a solvent under reflux .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1). Purify intermediates via flash chromatography to minimize byproducts .
Advanced: How to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. estrogenicity)?
Answer:
- Dose-Response Analysis : Test a broad concentration range (0.1–100 µM) to identify biphasic effects (e.g., cytotoxicity at high doses vs. receptor activation at low doses) .
- Orthogonal Assays : Cross-validate using multiple cell lines (e.g., MDA-MB-231 for cytotoxicity and Ishikawa for estrogenicity ).
- Purity Checks : Confirm compound integrity via HPLC and LC-MS to rule out degradation products influencing activity .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and NIOSH-approved N95 respirators to prevent inhalation of fine particulates .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with 70% ethanol, and dispose of waste as hazardous organic material .
- Storage : Store in amber glass vials at 4°C under inert gas (argon) to prevent oxidation .
Advanced: How to investigate structure-activity relationships (SAR) for modified anthraquinone derivatives?
Answer:
- SAR Design : Synthesize analogs with varying substituents (e.g., 2,4-dimethoxy or halogenated derivatives) and compare bioactivities .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA topoisomerase II or estrogen receptors .
- In Vivo Validation : Use zebrafish models to assess toxicity and efficacy, leveraging their transparency for real-time imaging of compound effects .
Advanced: What analytical methods detect trace impurities in synthesized batches?
Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of water:acetonitrile (0.1% formic acid) to separate impurities. Detect at 280 nm .
- LC-HRMS : Identify unknown impurities via exact mass matching (e.g., [M-H]⁻ = 269.0455 for de-methylated byproducts) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to profile degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
